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Compound of Interest

Compound Name: Penipanoid C

Cat. No.: B15569164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Penipanoid C-inspired

quinazolinone derivatives, specifically focusing on 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-

one. This class of compounds has garnered significant interest due to its potential as

anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The methodologies

outlined below are based on established synthetic routes, including microwave-assisted and

conventional heating methods, starting from readily available precursors. Furthermore, this

document summarizes the biological activities of these compounds and illustrates the key

signaling pathways they modulate.

Data Presentation
The following tables summarize the quantitative data related to the synthesis and biological

activity of Penipanoid C-inspired quinazolinones.

Table 1: Reaction Yields for the Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid
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Method
Reaction
Conditions

Yield (%) Reference

Conventional Heating

Anthranilic acid,

formamide, 150-

160°C, 8h

61 [1]

Microwave Irradiation

Anthranilic acid,

formamide, 270-

450W, 10 min

87 [1]

Table 2: Cytotoxic Activity of Penipanoid C-Inspired Quinazolinone (Compound 4a)

Cancer Cell Line IC₅₀ (µM) Reference

HepG2 (Liver Cancer) 1.22 [2]

Bel-7402 (Liver Cancer) 1.71 [2]

A549 (Lung Cancer) > 20 [2]

U251 (Glioblastoma) > 20 [2]

Table 3: Cytotoxic Activity of Various Quinazolinone Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference

8a (X = 4-methoxy, R

= H)

HCT-116 (Colon

Cancer)
5.33 (72h) [3]

8k
MCF-7 (Breast

Cancer)
11.32 (72h) [3]

CM9 (para-

bromophenyl moiety)

U-87MG

(Glioblastoma)
18.4 [4]

CM10 HT-29 (Colon Cancer) 24.6 [4]
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Protocol 1: Synthesis of Quinazolin-4(3H)-one (General
Intermediate)
This protocol describes a general method for the synthesis of the quinazolinone scaffold from

anthranilic acid.

Materials:

Anthranilic acid

Formamide

Methanol (for recrystallization)

Round-bottom flask

Heating mantle or sand bath

Reflux condenser

Filtration apparatus

Beakers and other standard laboratory glassware

Procedure (Conventional Method):[1]

In a round-bottom flask, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol,

22.5 g).

Heat the mixture on a sand bath at 150-160°C for 8 hours under a reflux condenser.

Allow the reaction mixture to cool to room temperature.

The resulting precipitate is collected by filtration.

Wash the precipitate thoroughly with water and then dry it.

Recrystallize the crude product from methanol to obtain pure quinazolin-4(3H)-one.
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Expected yield: ~61%.

Procedure (Microwave-Assisted Method):[1]

In a microwave-safe vessel, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide

(0.5 mol, 22.5 g).

Irradiate the mixture in a microwave reactor in two stages:

First stage: 30% power (270 W) for 5 minutes.

Allow the mixture to stand for 15 minutes.

Second stage: 50% power (450 W) for 5 minutes.

Allow the reaction mixture to cool to room temperature.

Collect the resulting precipitate by filtration, wash with water, and dry.

Recrystallize the crude product from methanol.

Expected yield: ~87%.

Protocol 2: Synthesis of 2-(3,4,5-
trimethoxybenzoyl)quinazolin-4(3H)-one (A Penipanoid
C-Inspired Derivative)
This protocol details the synthesis of a specific Penipanoid C-inspired quinazolinone derivative

using a one-pot reaction.

Materials:

2-Aminobenzamide

3,4,5-Trimethoxybenzaldehyde

Iodine (I₂)
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Dimethyl sulfoxide (DMSO)

Round-bottom flask

Stirrer hotplate

Standard laboratory glassware for workup and purification

Procedure: A novel class of penipanoid C-inspired 2-benzoyl-1-methyl-2,3-dihydroquinazolin-

4(1H)-ones and 1-methyl-2-(3,4,5-trihydroxybenzoyl)-2,3-dihydroquinazolin-4(1H)-one

derivatives was successfully synthesized using the I2/DMSO method.[2]

To a solution of 2-aminobenzamide in DMSO, add 3,4,5-trimethoxybenzaldehyde.

Add a catalytic amount of iodine (I₂) to the reaction mixture.

Heat the mixture with stirring. The optimal temperature and reaction time should be

determined by thin-layer chromatography (TLC) monitoring.

Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-

water.

Collect the precipitated solid by filtration.

Wash the solid with water and then with a saturated solution of sodium thiosulfate to remove

any residual iodine.

Dry the crude product.

Purify the product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(3,4,5-

trimethoxybenzoyl)quinazolin-4(3H)-one.

Protocol 3: Purification by Column Chromatography
Materials:

Crude quinazolinone derivative
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Silica gel (for column chromatography)

Eluent (e.g., ethyl acetate/hexane mixture)

Chromatography column

Collection tubes

TLC plates and chamber

Procedure:[5][6]

Prepare a slurry of silica gel in the chosen eluent and pack it into the chromatography

column.

Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and

adsorb it onto a small amount of silica gel.

Carefully load the adsorbed sample onto the top of the packed column.

Elute the column with the chosen solvent system, starting with a less polar mixture and

gradually increasing the polarity if necessary.

Collect fractions and monitor the separation by TLC.

Combine the fractions containing the pure product and evaporate the solvent under reduced

pressure to obtain the purified quinazolinone derivative.

Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the key signaling pathways

modulated by Penipanoid C-inspired quinazolinones.
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Caption: Synthetic workflow for Penipanoid C-inspired quinazolinones.
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Caption: Inhibition of the EGFR signaling pathway by quinazolinones.
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazolinones.
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Caption: Induction of apoptosis by quinazolinone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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